

Scrutinizing the Anticonvulsant Profile of (Z)-MDL 105,519: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B1663836

[Get Quote](#)

Contrary to the presupposition of a lack of anticonvulsant activity, extensive research demonstrates that (Z)-MDL 105,519, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, exhibits notable anticonvulsant properties across a range of preclinical models. This guide synthesizes the available data, clarifying the established anticonvulsant efficacy of (Z)-MDL 105,519 and comparing it with other relevant compounds, thereby providing a valuable resource for researchers, scientists, and drug development professionals.

(Z)-MDL 105,519's mechanism of action, which involves the non-competitive inhibition of NMDA receptor-dependent responses, is associated with anticonvulsant activity in genetically based, chemically induced, and electrically mediated seizure models[1]. This guide will delve into the specifics of these findings, presenting the quantitative data, experimental methodologies, and relevant biological pathways.

Comparative Anticonvulsant Efficacy

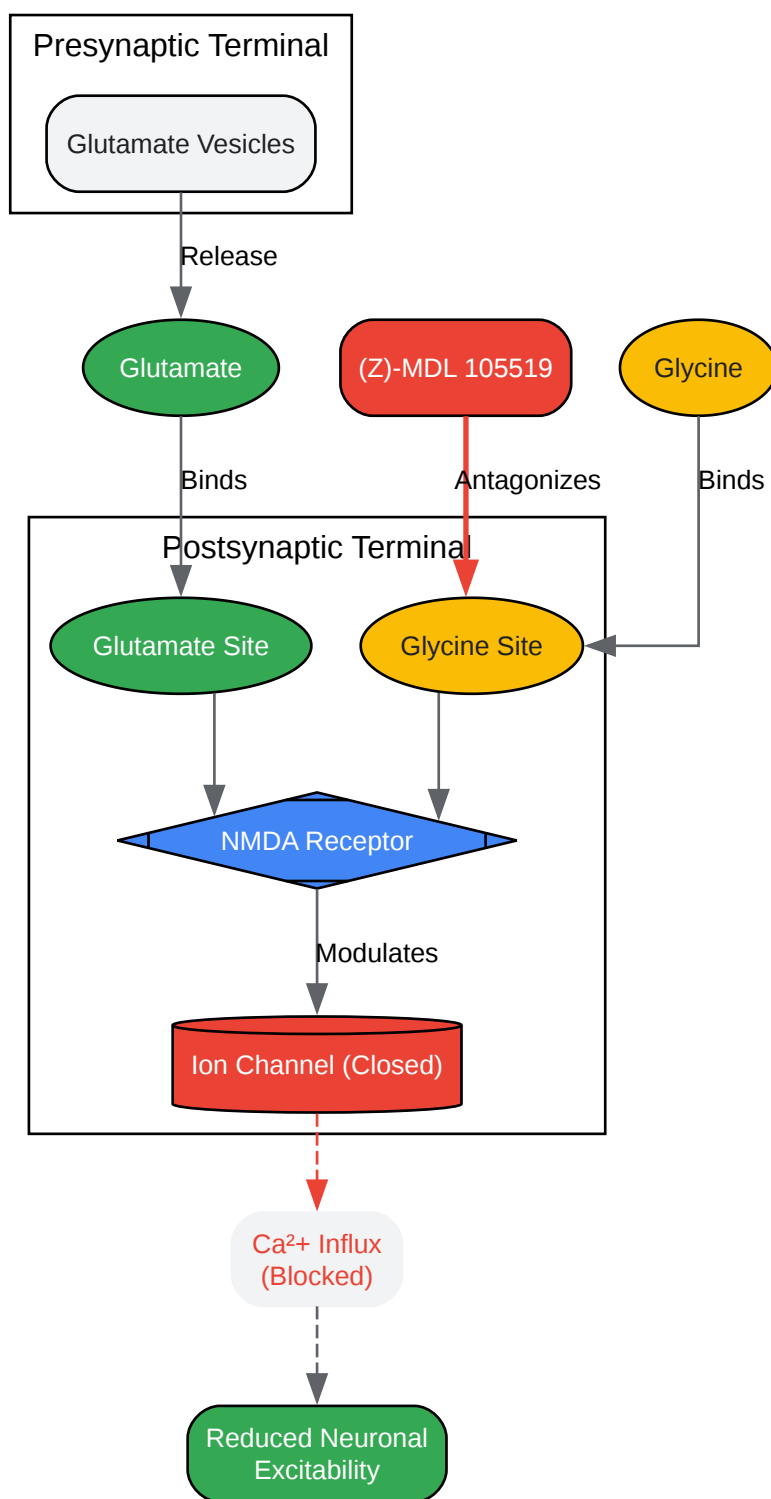
While direct head-to-head comparative studies with a broad spectrum of anticonvulsants are limited in the public domain, the available data allows for a comparative assessment of (Z)-MDL 105,519's efficacy, particularly in the context of other NMDA receptor antagonists. One key model for evaluating anticonvulsant potential is the audiogenic seizure model in DBA/2 mice, a genetically susceptible strain.

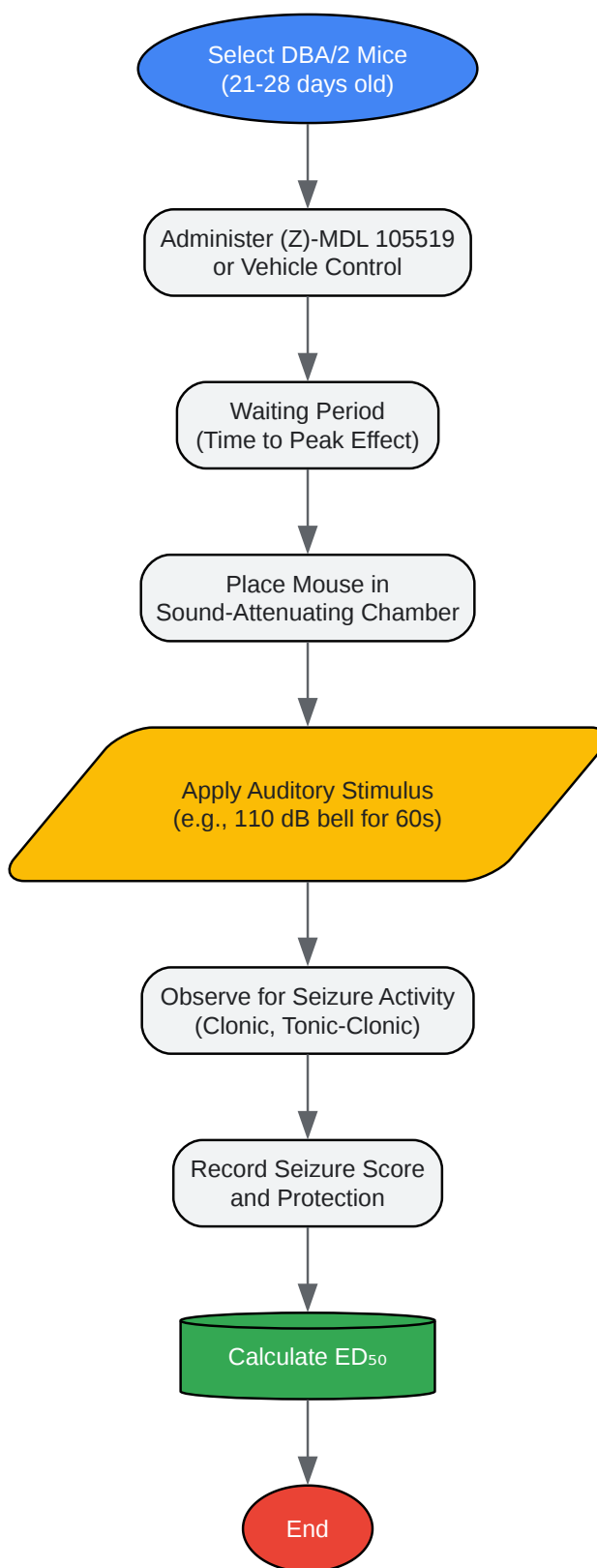
Data for a structurally related NMDA/glycine site antagonist, MDL 104,653, provides a valuable benchmark for the potency of this class of compounds.

Compound	Seizure Model	Route of Administration	ED ₅₀
MDL 104,653	Sound-induced clonic seizures (DBA/2 mice)	Intraperitoneal (i.p.)	6.1 µmol/kg
MDL 104,653	Sound-induced clonic seizures (DBA/2 mice)	Oral	23.0 µmol/kg

Mechanism of Action: NMDA Receptor Antagonism

(Z)-MDL 105,519 exerts its anticonvulsant effects by targeting the glycine co-agonist site on the NMDA receptor. The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By blocking the glycine binding site, (Z)-MDL 105,519 effectively prevents the ion channel opening, thereby reducing neuronal excitability and dampening the excessive neuronal firing characteristic of seizures.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Scrutinizing the Anticonvulsant Profile of (Z)-MDL 105,519: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663836#studies-validating-the-lack-of-anticonvulsant-activity-of-z-mdl-105519]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com